Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[(4-fluorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O5S/c1-4-35-27(32)18-5-11-22(12-6-18)36-17-24-23-16-26(34-3)25(33-2)15-19(23)13-14-31(24)28(37)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBOXMTZSHKFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with a carbamothioyl group and an ethoxybenzoate moiety. Its chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 341.41 g/mol
Research indicates that this compound may act as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, which plays a crucial role in neurotransmission and neuroprotection. By inhibiting DAAO, the compound could potentially enhance levels of D-serine, thereby improving synaptic function and offering neuroprotective effects.
Antioxidant Activity
Studies have shown that derivatives of tetrahydroisoquinolines exhibit significant antioxidant properties. This compound may similarly reduce oxidative stress by scavenging free radicals.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. In particular, it may help in conditions like Alzheimer's disease by preventing neuronal damage associated with oxidative stress and excitotoxicity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound may possess activity against various bacterial strains.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on DAAO Inhibition | Demonstrated that related compounds significantly inhibit DAAO activity, suggesting potential for treating schizophrenia and other neuropsychiatric disorders. |
| Antioxidant Activity Assessment | Showed that tetrahydroisoquinoline derivatives reduced oxidative stress markers in vitro. |
| Antimicrobial Testing | Found that similar compounds exhibited bactericidal effects against Gram-positive bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
